HDAC Inhibitory Activity: Direct Comparison with a Structurally Related Amidoxime
N'-Hydroxy-2-(4-methoxyphenyl)ethanimidamide exhibits moderate inhibitory activity against total HDAC enzymes in HeLa cell nuclear extracts, with a reported IC₅₀ of 4.27 μM [1]. This potency is comparable to other monocyclic amidoximes, such as the pyrimidine-based compound N'-hydroxy-2-[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yloxy]acetimidamide, which demonstrated an IC₅₀ of 5 μM against the HDAC8 isoform [2]. While the latter shows slight selectivity for HDAC8, the 4-methoxyphenyl derivative serves as a foundational scaffold for exploring structure-activity relationships (SAR) around a simpler, phenyl-based amidoxime core, offering a different starting point for medicinal chemistry optimization.
| Evidence Dimension | In vitro HDAC enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 4.27 μM (4270 nM) |
| Comparator Or Baseline | N'-hydroxy-2-[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yloxy]acetimidamide: IC₅₀ = 5 μM |
| Quantified Difference | ~0.73 μM lower IC₅₀ for target compound (4.27 μM vs 5 μM), representing a 1.17-fold difference in potency. |
| Conditions | Target compound: HeLa cell nuclear extract HDAC assay (fluorescent activity assay). Comparator: Recombinant HDAC8 inhibition assay. |
Why This Matters
This data establishes a comparable baseline potency to other amidoxime-based HDAC inhibitors, validating its utility as a core scaffold for further SAR studies and differentiating it from more potent but structurally distinct hydroxamate-based inhibitors.
- [1] BindingDB. (n.d.). BDBM50475866 (CHEMBL213860): IC50 = 4.27E+3 nM for HDAC inhibition in HeLa cells. View Source
- [2] Kukosha, T., et al. (2025). SYNTHESIS AND HDAC INHIBITORY ACTIVITY OF PYRIMIDINE-BASED AMIDOXIMES, 1,2,4-OXADIAZOLES, AND 1,2,3,5-OXATHIADIAZOLES. 81st International Scientific Conference of the University of Latvia. View Source
